[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid
Description
[3-Nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid is a pyrazole-derived carboxylic acid characterized by a nitro (-NO₂) group at position 3 and an isopropyl (-CH(CH₃)₂) substituent at position 5 of the pyrazole ring. The acetic acid moiety is attached to the pyrazole’s 1-position, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or coordination complexes.
Properties
Molecular Formula |
C8H11N3O4 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(3-nitro-5-propan-2-ylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H11N3O4/c1-5(2)6-3-7(11(14)15)9-10(6)4-8(12)13/h3,5H,4H2,1-2H3,(H,12,13) |
InChI Key |
FNRGBJJXWZTICK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 3-nitro-1H-pyrazole with isopropyl bromide under basic conditions to introduce the propan-2-yl group
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in various biological assays, including antimicrobial and anti-inflammatory activities.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are investigated for their ability to interact with specific biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Analysis
The table below compares key pyrazole-acetic acid derivatives, highlighting substituent variations and molecular weights:
Key Observations:
Nitro vs. Amino Groups: Nitro-substituted derivatives (e.g., ) exhibit higher electron-withdrawing effects, increasing the acetic acid’s acidity compared to amino-substituted analogues (e.g., ). This enhances reactivity in nucleophilic substitutions or metal-chelation reactions. Amino groups (e.g., ) impart basicity and hydrogen-bonding capacity, favoring applications in drug design or supramolecular chemistry.
In contrast, cyclopropyl () or trifluoromethyl groups () increase steric bulk and metabolic stability, critical for agrochemicals . Chlorine in may enhance binding affinity in enzyme-inhibitor complexes.
Functional Group Derivatives :
- The hydrazide derivative () introduces a reactive -NH-NH₂ group, enabling conjugation with aldehydes or ketones, useful in synthesizing hydrazones or heterocycles.
Biological Activity
Introduction
[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid is a compound belonging to the pyrazole family, notable for its unique structural features, including a nitro group and an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 186.19 g/mol. The presence of the nitro group at the 3-position and isopropyl substitution at the 5-position contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.19 g/mol |
| Functional Groups | Nitro, Acetic Acid |
Biological Activity
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. Similar compounds within the pyrazole class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Research indicates that this compound may act through similar mechanisms, leading to reduced inflammation and pain relief in various models.
Anticancer Potential
Research has indicated that compounds with structural similarities to this compound can inhibit specific enzymes related to cancer progression. For instance, studies on pyrazole derivatives have shown potential in inhibiting cell proliferation in cancer cell lines. The exact mechanism of action for this compound remains to be fully elucidated, but it may involve modulation of signaling pathways associated with tumor growth.
Enzyme Interaction Studies
Interaction studies have focused on the compound's binding affinity with various biological targets. Early investigations suggest that it may interact with enzymes involved in metabolic pathways, influencing processes such as inflammation and cell proliferation. Understanding these interactions is crucial for developing therapeutic applications.
Case Studies
Case Study 1: Analgesic Activity Assessment
In a controlled study evaluating the analgesic effects of this compound in animal models, significant pain relief was observed compared to control groups. The compound was administered at varying doses, demonstrating a dose-dependent response in pain reduction, suggesting its potential as an analgesic agent.
Case Study 2: Antitumor Activity Evaluation
A separate investigation assessed the antitumor activity of this compound against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects, particularly in breast cancer and colon cancer cells, with IC50 values comparable to established chemotherapeutic agents.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Iodo-3-nitro-1H-pyrazol-1-yl acetic acid | Iodine substitution at the 4-position | Enhanced reactivity due to iodine presence |
| 2-(4-Methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | Methyl substitution at the 4-position | Variations in biological activity due to methyl group |
The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
